molecular formula C10H5FN2O B1460727 8-Fluorooxazolo[4,5-c]quinoline CAS No. 1027512-50-0

8-Fluorooxazolo[4,5-c]quinoline

Cat. No.: B1460727
CAS No.: 1027512-50-0
M. Wt: 188.16 g/mol
InChI Key: IAMLTBLLEMHWIR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

8-Fluorooxazolo[4,5-c]quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit DNA gyrase and DNA topoisomerase IV, enzymes crucial for DNA replication and transcription . These interactions lead to the stabilization of a covalent enzyme-DNA complex, resulting in the cleavage of both DNA strands . This mechanism is similar to that of fluoroquinolones, a class of antibiotics known for their effectiveness against bacterial infections .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit DNA gyrase and topoisomerase IV disrupts DNA replication and transcription, leading to cell death . This effect is particularly pronounced in bacterial cells, making this compound a potential candidate for antibacterial therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to DNA gyrase and DNA topoisomerase IV, forming a stable enzyme-DNA complex that results in the cleavage of both DNA strands . This inhibition of essential enzymes prevents DNA replication and transcription, ultimately leading to cell death . Additionally, this compound may induce changes in gene expression, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as temperatures between 2-8°C .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Determining the optimal dosage is essential for maximizing the compound’s therapeutic potential while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions is essential for predicting the compound’s distribution and accumulation in target tissues .

Subcellular Localization

This compound’s subcellular localization influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its effectiveness in inhibiting DNA gyrase and topoisomerase IV, as well as its overall antibacterial activity .

Preparation Methods

The synthesis of 8-Fluorooxazolo[4,5-c]quinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a modified Pictet–Spengler method using Cu(TFA)2 as a catalyst has been reported for the synthesis of oxazolo[4,5-c]quinolines . This method allows for the direct functionalization of the C-4 position of oxazoles without the need for prefunctionalization. Additionally, other methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored for the efficient synthesis of quinoline derivatives .

Chemical Reactions Analysis

8-Fluorooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form polycyclic structures.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various oxidized or reduced derivatives.

Scientific Research Applications

8-Fluorooxazolo[4,5-c]quinoline has a wide range of applications in scientific research, including:

Properties

IUPAC Name

8-fluoro-[1,3]oxazolo[4,5-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O/c11-6-1-2-8-7(3-6)10-9(4-12-8)13-5-14-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMLTBLLEMHWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C3C(=C2C=C1F)OC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650720
Record name 8-Fluoro[1,3]oxazolo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027512-50-0
Record name 8-Fluoro[1,3]oxazolo[4,5-c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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